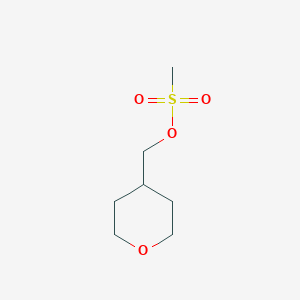

Oxan-4-ylmethyl methanesulfonate

Übersicht

Beschreibung

It is often used in various chemical reactions and processes due to its unique properties and reactivity.

Wirkmechanismus

Target of Action

Oxan-4-ylmethyl methanesulfonate, like other methanesulfonate esters, is a biological alkylating agent . The primary targets of these agents are the alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Mode of Action

This compound interacts with its targets by undergoing fission and reacting within the intracellular milieu . The local structural characteristics of the nucleophile itself would assist in conferring a degree of selectivity on the action of the alkane sulfonates . Methyl methanesulfonate, a related compound, acts on DNA by preferentially methylating guanine and adenine bases .

Biochemical Pathways

Methanesulfonate esters are known to be involved in various biochemical reactions within cells

Pharmacokinetics

For instance, a related compound, colistin methanesulfonate, has a total body clearance of 11.7 mL/min/kg, a volume of distribution at steady state of 299 mL/kg, and a terminal half-life of 23.6 minutes . Approximately 60% of the dose was eliminated via the urine in 24 hours and presented as a mixture of colistin methanesulfonate and colistin .

Result of Action

For instance, Methyl methanesulfonate has been shown to trigger lipid alterations at the inner nuclear membrane .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Methanogens, a group of microorganisms that produce methane, are known to be affected by ecological interactions and physicochemical environmental factors . .

Biochemische Analyse

Biochemical Properties

One of the key enzymes that Oxan-4-ylmethyl methanesulfonate interacts with is alkanesulfonate monooxygenase. This enzyme catalyzes the cleavage of the C-S bond in alkanesulfonates, converting methanesulfonate to sulfite . The interaction between this compound and alkanesulfonate monooxygenase involves the binding of the compound to the enzyme’s active site, leading to the formation of a reactive intermediate that facilitates the cleavage of the C-S bond.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in yeast cells, treatment with this compound triggers a rapid inhibition of respiration and enhances the production of reactive oxygen species (ROS), which is accompanied by a strong suppression of glycolysis . This leads to a diversion of glucose carbon to glycerol, trehalose, and glycogen accumulation, and an increased flux through the pentose-phosphate pathway.

Molecular Mechanism

The molecular mechanism of this compound involves its action as an alkylating agent. The compound’s alkyl-oxygen bonds undergo fission and react within the intracellular milieu, leading to the formation of covalent bonds with nucleophilic sites on biomolecules . This alkylation process can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound can be affected by various environmental conditions, such as temperature and pH . Over time, the degradation of the compound can lead to a decrease in its efficacy and potential long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, this compound can cause toxic or adverse effects, including damage to DNA and other cellular components . It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the sulfur assimilation pathway. The compound interacts with enzymes such as alkanesulfonate monooxygenase, which catalyzes the conversion of methanesulfonate to sulfite . This reaction is part of the broader sulfur cycle, which plays a crucial role in cellular metabolism and the regulation of sulfur-containing compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, which facilitate its uptake and distribution within the cell . Additionally, binding proteins can affect the localization and accumulation of this compound in specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function . The localization of this compound can influence its activity and interactions with other biomolecules, ultimately affecting cellular processes and pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Oxan-4-ylmethyl methanesulfonate typically involves the reaction of tetrahydropyran-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

Tetrahydropyran-4-methanol+Methanesulfonyl chloride→Oxan-4-ylmethyl methanesulfonate+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Oxan-4-ylmethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Hydrolysis: In the presence of water, this compound can hydrolyze to form tetrahydropyran-4-methanol and methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products

Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative of tetrahydropyran.

Hydrolysis: The major products are tetrahydropyran-4-methanol and methanesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Oxan-4-ylmethyl methanesulfonate has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It has been studied for its potential use in gene therapy and as a chemotherapeutic agent.

Medicine: It is used in drug development and clinical trials to study its potential therapeutic effects.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrahydropyran-4-methanol: The precursor to Oxan-4-ylmethyl methanesulfonate.

Methanesulfonyl chloride: The reagent used in the synthesis of this compound.

Methyl methanesulfonate: Another alkylating agent with similar reactivity.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the methanesulfonate group with the stability of the tetrahydropyran ring. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Biologische Aktivität

Oxan-4-ylmethyl methanesulfonate is a chemical compound classified as a methanesulfonate ester, known for its biological activity primarily as an alkylating agent. This article delves into its mechanisms of action, biochemical pathways, cellular effects, and potential applications in research and medicine.

Target of Action

this compound acts as an alkylating agent, which means it can form covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This interaction is crucial for its biological effects, including potential therapeutic applications in cancer treatment.

Mode of Action

The compound undergoes fission to release reactive species that interact with cellular components. This process can lead to modifications in DNA, affecting cellular replication and function.

Enzyme Interactions

One significant enzyme that interacts with this compound is alkanesulfonate monooxygenase. This enzyme catalyzes the cleavage of the C-S bond in alkanesulfonates, facilitating the conversion of methanesulfonate to sulfite, which is a critical step in sulfur metabolism.

Metabolic Pathways

The compound is involved in various metabolic pathways, particularly the sulfur assimilation pathway. Its interactions with enzymes highlight its role in cellular metabolism and detoxification processes.

Cellular Effects

This compound has shown diverse effects on different cell types:

- Inhibition of Respiration : In yeast cells, treatment with this compound leads to rapid inhibition of respiration and increased production of reactive oxygen species (ROS), which can induce oxidative stress.

- Gene Expression Alterations : Exposure to the compound can alter gene expression related to cell cycle regulation and apoptosis, indicating its potential use in cancer therapies.

Case Studies

Research has demonstrated the compound's effects on various cell lines:

- MCF-7 Breast Cancer Cells : A study utilizing metabolomic and transcriptomic analyses revealed that exposure to a mixture containing this compound altered metabolites associated with cell proliferation and oxidative stress. Significant pathways affected included those related to genotoxicity and cell cycle regulation .

- Animal Models : In vivo studies have shown that at lower dosages, the compound may inhibit tumor growth while higher doses could lead to cytotoxic effects, including DNA damage.

Pharmacokinetics

The pharmacokinetic profile of related methanesulfonate esters suggests that this compound may exhibit similar characteristics:

- Total Body Clearance : Approximately 11.7 mL/min/kg.

- Volume of Distribution at Steady State : About 299 mL/kg.

- Terminal Half-Life : Approximately 23.6 minutes.

Chemical Reactions

This compound undergoes several chemical reactions:

- Nucleophilic Substitution : The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions.

- Hydrolysis : The compound can hydrolyze in aqueous conditions to yield tetrahydropyran-4-methanol and methanesulfonic acid.

| Reaction Type | Description | Major Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles (amines, thiols) | Amine derivatives |

| Hydrolysis | Reaction with water | Tetrahydropyran-4-methanol, methanesulfonic acid |

Applications in Research

This compound is utilized across various fields:

Eigenschaften

IUPAC Name |

oxan-4-ylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZXNSXKMBRTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569444 | |

| Record name | (Oxan-4-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132291-95-3 | |

| Record name | (Oxan-4-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.